Cas no 57137-98-1 (Benzene, pentabromoiodo-)
Benzene, pentabromoiodo- structure
Product Name:Benzene, pentabromoiodo-
CAS No:57137-98-1
MF:C6Br5I
MW:598.488670349121
CID:346384
PubChem ID:13848176
Update Time:2025-04-19
Benzene, pentabromoiodo- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, pentabromoiodo-
- 1,2,3,4,5-pentabromo-6-iodobenzene
- pentabromoiodobenzene
- SCHEMBL22802592
- 57137-98-1
- DTXSID20551180
-
- Inchi: 1S/C6Br5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
- InChI Key: UVPBFFIODIHJKD-UHFFFAOYSA-N
- SMILES: IC1C(=C(C(=C(C=1Br)Br)Br)Br)Br
Computed Properties
- Exact Mass: 593.4955
- Monoisotopic Mass: 593.49616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, pentabromoiodo- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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